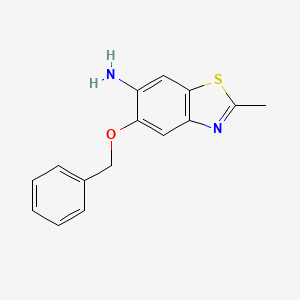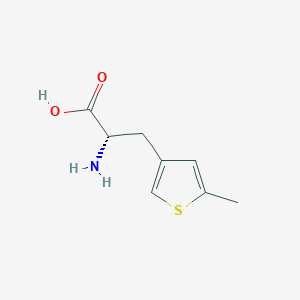
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea followed by cyclization.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . These methods are efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
Chemistry: : Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology : They are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Medicine : Some thiophene derivatives are used as drugs, such as suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) . Industry : Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and enzymes. The amino acid moiety allows it to be incorporated into peptides and proteins, potentially altering their structure and function.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(thiophen-3-yl)propanoic acid: Lacks the methyl group at the 5-position.
(2S)-2-amino-3-(2-methylthiophen-3-yl)propanoic acid: Has a methyl group at the 2-position instead of the 5-position.
(2S)-2-amino-3-(4-methylthiophen-3-yl)propanoic acid: Has a methyl group at the 4-position instead of the 5-position.
Uniqueness: : The presence of the methyl group at the 5-position in (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
QXPRZHDCXFEEQS-ZETCQYMHSA-N |
異性体SMILES |
CC1=CC(=CS1)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=CC(=CS1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
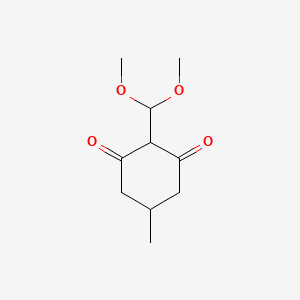
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)
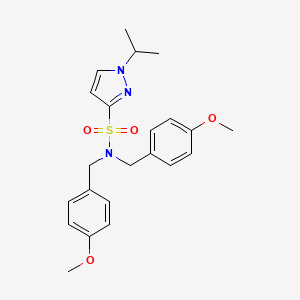
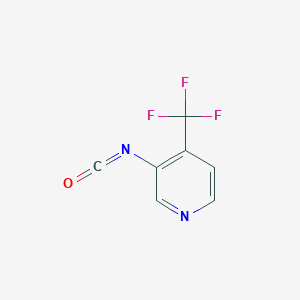
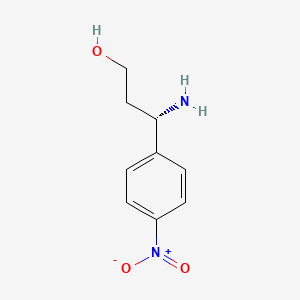
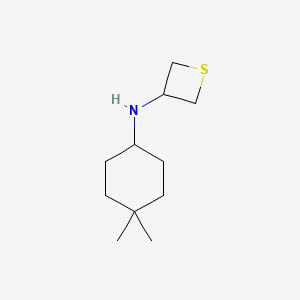
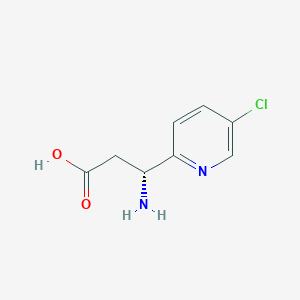
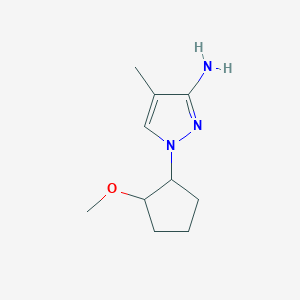
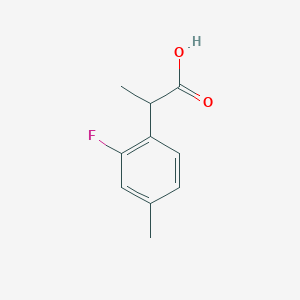

![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
